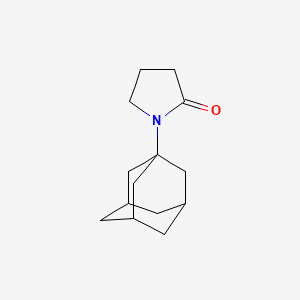

1-(1-Adamantyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-adamantyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-13-2-1-3-15(13)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSPGERYUBJGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways for 1 1 Adamantyl Pyrrolidin 2 One

Precursor Compounds and Starting Materials

The efficient synthesis of 1-(1-adamantyl)pyrrolidin-2-one is contingent upon the availability and preparation of its constituent precursors: 1-adamantylamine and a suitable pyrrolidinone building block.

Synthesis of 1-Adamantylamine and its Derivatives

1-Adamantylamine, also known as amantadine, is a crucial primary amine for the introduction of the adamantyl group. Its synthesis can be achieved through several established methods, starting from either adamantane (B196018) itself or a functionalized adamantane derivative.

A concise and economical route to 1-adamantylamine hydrochloride begins with adamantane. tandfonline.comtandfonline.com This method utilizes a one-pot Ritter-type reaction where adamantane is treated with nitric acid and formamide (B127407) to yield N-(1-adamantyl)formamide. tandfonline.comtandfonline.com Subsequent hydrolysis of the formamide under acidic conditions, typically with methanolic hydrochloric acid, affords 1-adamantylamine hydrochloride in high yield. tandfonline.comtandfonline.com

An alternative approach starts from 1-bromoadamantane (B121549). nih.gov This synthesis also proceeds through the formation of N-(1-adamantyl)formamide by reacting 1-bromoadamantane with formamide in the presence of sulfuric acid. nih.gov The intermediate is then hydrolyzed with aqueous hydrochloric acid to give the final product. nih.gov The Ritter reaction, a versatile method for the synthesis of N-alkyl amides, is central to many synthetic strategies for adamantylamine derivatives. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a carbocation, generated from an alcohol or alkene in a strong acid, to a nitrile. wikipedia.org In the context of adamantane, the stable tertiary adamantyl cation is readily formed and trapped by a nitrile. researchgate.netnih.gov

| Starting Material | Reagents | Intermediate | Final Product | Overall Yield |

| Adamantane | 1. Nitric acid, Formamide 2. Methanolic HCl | N-(1-adamantyl)formamide | 1-Adamantylamine hydrochloride | ~79% |

| 1-Bromoadamantane | 1. Formamide, Sulfuric acid 2. Aqueous HCl | N-(1-adamantyl)formamide | 1-Adamantylamine hydrochloride | ~88% |

Preparation of Pyrrolidinone Building Blocks

The pyrrolidinone core is most commonly derived from 2-pyrrolidinone (B116388), the simplest γ-lactam. wikipedia.org The industrial production of 2-pyrrolidinone is predominantly achieved through the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures (250–290 °C) and pressures. wikipedia.orgchemicalbook.comgoogle.com This process can be carried out in either the liquid or vapor phase, often over solid catalysts like magnesium silicate, to achieve high conversion and selectivity. wikipedia.orggoogle.com

Alternative synthetic routes to 2-pyrrolidinone include the hydrogenation and amination of maleic anhydride (B1165640) or succinic acid, the carbonylation of allylamine, and the hydrogenation of succinonitrile (B93025) under hydrolytic conditions. wikipedia.orggoogle.com For the synthesis of more complex, substituted pyrrolidinones, a variety of methods have been developed, including intramolecular cyclization reactions and palladium-catalyzed hydroarylation of pyrrolines, showcasing the versatility of this heterocyclic scaffold in organic synthesis. mdpi.comacs.orgrsc.orgnih.gov

| Starting Material | Reagents | Product | Key Features |

| γ-Butyrolactone | Ammonia, Heat, Pressure | 2-Pyrrolidinone | Main industrial route, high yield. wikipedia.orgchemicalbook.comgoogle.com |

| Maleic Anhydride | Hydrogen, Ammonia, Catalyst | 2-Pyrrolidinone | Alternative industrial process. wikipedia.orggoogle.com |

| Enaminones | Hydrogenation, Ring Closure | Substituted 2-Pyrrolidinones | Access to diverse derivatives. acs.org |

Classical and Contemporary Synthetic Routes to this compound

With the precursor compounds in hand, the final assembly of this compound can be accomplished through several key synthetic strategies that form the crucial nitrogen-carbon bond between the adamantyl and pyrrolidinone moieties.

N-Alkylation Strategies for Pyrrolidinone Formation

A direct and common method for the synthesis of N-substituted pyrrolidinones is the N-alkylation of the parent lactam. In this approach, the nitrogen atom of 2-pyrrolidinone acts as a nucleophile, attacking an electrophilic adamantyl source. The hydrogen on the nitrogen of 2-pyrrolidinone is relatively acidic and can be removed by a base to form a nucleophilic anion. chemicalbook.com This anion can then react with an adamantyl halide, such as 1-bromoadamantane, in a nucleophilic substitution reaction to form the desired product. chemicalbook.combeilstein-journals.org The choice of base and solvent is critical to optimize the yield and prevent side reactions. Common bases include sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org

| Pyrrolidinone Source | Adamantyl Source | Reagents | Reaction Type |

| 2-Pyrrolidinone | 1-Bromoadamantane | Base (e.g., NaH), Solvent (e.g., THF) | Nucleophilic Substitution |

Amidation and Cyclization Reactions Utilizing Adamantyl Amines

An alternative strategy involves forming the amide bond first, followed by a cyclization step. This can be achieved by reacting 1-adamantylamine with a derivative of γ-aminobutyric acid (GABA) or a related four-carbon chain. For instance, the reaction of 1-adamantylamine with γ-butyrolactone at elevated temperatures can lead to the formation of N-(1-adamantyl)-4-hydroxybutanamide. Subsequent intramolecular cyclization of this intermediate, often under acidic conditions, would yield this compound.

A more direct approach within this category is the reaction of 1-adamantylamine with a pre-activated carboxylic acid derivative, such as 4-chlorobutyryl chloride. The initial reaction would be a rapid amidation to form N-(1-adamantyl)-4-chlorobutanamide. In a subsequent step, treatment with a base would induce an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride to form the pyrrolidinone ring.

| Adamantyl Source | Four-Carbon Source | Intermediate | Reaction Type |

| 1-Adamantylamine | γ-Butyrolactone | N-(1-adamantyl)-4-hydroxybutanamide | Amidation followed by Cyclization |

| 1-Adamantylamine | 4-Chlorobutyryl Chloride | N-(1-adamantyl)-4-chlorobutanamide | Amidation followed by Intramolecular N-Alkylation |

Condensation Reactions for N-Substituted Pyrrolidinones

Condensation reactions provide another avenue for the synthesis of N-substituted pyrrolidinones. A notable example involves the use of highly reactive adamantane precursors. A Russian patent describes a method for the synthesis of adamantylamines and their derivatives through the interaction of 1,3-dehydroadamantane with various amines, including pyrrolidone-2. This reaction proceeds by the opening of the strained cyclopropane-like ring of 1,3-dehydroadamantane by the nucleophilic nitrogen of pyrrolidinone, directly forming the N-adamantyl bond. This method offers a direct route to the target compound from a highly activated adamantane derivative.

| Adamantane Source | Pyrrolidinone Source | Key Feature | Reaction Type |

| 1,3-Dehydroadamantane | 2-Pyrrolidinone | Utilizes a strained adamantane derivative for direct C-N bond formation. | Condensation/Nucleophilic Addition |

Ring-Closure Approaches to Pyrrolidinone Architectures

The formation of the pyrrolidin-2-one (γ-lactam) ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed for its construction. These methods are broadly applicable to the synthesis of N-substituted derivatives, including this compound.

One of the most direct and classical methods is the intramolecular cyclization of γ-amino acids . This involves the condensation of a precursor like γ-(1-adamantylamino)butanoic acid, typically promoted by heat or acid/base catalysis, to eliminate water and form the five-membered lactam ring.

More contemporary and versatile ring-closure approaches include:

Donor-Acceptor (DA) Cyclopropane (B1198618) Chemistry : This method involves the reaction of DA cyclopropanes with primary amines, such as 1-aminoadamantane. The process begins with a Lewis acid-catalyzed ring-opening of the cyclopropane by the amine to form a γ-amino ester intermediate. This intermediate can then undergo in-situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one architecture. nih.govmdpi.com

Ring-Closing Enyne Metathesis (RCEM) : This powerful, atom-economical reaction utilizes ruthenium catalysts (e.g., Grubbs catalysts) to construct the pyrrolidinone ring from acyclic enyne precursors. organic-chemistry.orgnih.gov For the synthesis of the target compound, a substrate containing an N-(1-adamantyl) group, a terminal alkyne, and a suitably positioned alkene could be employed. The reaction proceeds under mild conditions and offers a route to highly functionalized pyrrolidinone derivatives. organic-chemistry.org

Intramolecular Amination : Various catalytic systems can effect the intramolecular amination of C-H bonds to form the pyrrolidinone ring. For instance, copper-catalyzed intramolecular C-H amination of N-fluoride amides has been shown to be an effective method for creating pyrrolidines. acs.org A similar strategy could be envisioned for pyrrolidinone synthesis. Another approach involves the intramolecular amination of organoboronates, which proceeds through a 1,2-metalate shift to form the heterocyclic ring. organic-chemistry.org

Ring Contraction of Pyridines : A novel photochemical approach allows for the ring contraction of pyridines in the presence of a silylborane reagent. nih.govosaka-u.ac.jp This method generates a pyrrolidine (B122466) derivative with a unique 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for further elaboration into various functionalized pyrrolidines. nih.govosaka-u.ac.jp

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency of pyrrolidinone synthesis is highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent, the catalytic system employed, and the thermal conditions.

Solvent Effects and Catalytic Systems

The selection of an appropriate solvent and catalyst is critical for maximizing the yield and purity of this compound.

Solvent : The solvent can influence reaction rates and equilibria. For lactamization reactions, polar aprotic solvents like toluene (B28343) are often used to facilitate the cyclization, sometimes under reflux with azeotropic removal of water. nih.gov In catalytic reactions, the solvent must be compatible with the catalyst and substrates. For instance, xylenes (B1142099) are often used for copper-promoted aminooxygenation reactions at high temperatures. nih.gov Studies on the synthesis of related pyrrolidinone structures have shown that ethanol (B145695) can be a superior solvent compared to glacial acetic acid, leading to a significant increase in product yield. beilstein-journals.org

Catalytic Systems : A wide range of catalysts can be employed for pyrrolidinone synthesis.

Lewis and Brønsted Acids : Simple acids like acetic acid or Lewis acids such as Sc(OTf)₃, Y(OTf)₃, and Ni(ClO₄)₂ are effective in catalyzing the ring-opening of DA cyclopropanes with amines, which is the initial step toward pyrrolidinone formation. nih.gov

Transition Metals : Copper and Ruthenium complexes are prominent in modern pyrrolidinone synthesis. Copper(II) catalysts are used in intramolecular amination and aminooxygenation reactions. nih.govnih.gov Ruthenium-based Grubbs catalysts are essential for ring-closing metathesis strategies. organic-chemistry.orgnih.gov

The table below summarizes the optimization of catalysts for the related synthesis of 1,5-substituted pyrrolidin-2-ones from a model donor-acceptor cyclopropane and aniline. nih.gov

| Entry | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | - | CH₂Cl₂ | 0 |

| 2 | Sc(OTf)₃ (20) | CH₂Cl₂ | 80 |

| 3 | Y(OTf)₃ (20) | CH₂Cl₂ | 93 |

| 4 | Ni(ClO₄)₂·6H₂O (5) | CH₂Cl₂ | 21 |

| 5 | Ni(ClO₄)₂·6H₂O (20) | CH₂Cl₂ | 92 |

| 6 | TfOH (20) | CH₂Cl₂ | - |

| Data sourced from a study on donor-acceptor cyclopropane reactions. nih.gov |

Temperature and Pressure Considerations

Temperature is a crucial parameter, as it must be sufficient to overcome the activation energy of the ring-closing step without promoting side reactions or decomposition. Many lactamization reactions are carried out at the reflux temperature of the solvent, such as toluene, to drive the reaction to completion. nih.gov In copper-promoted intramolecular aminooxygenation reactions, temperatures as high as 130-140 °C may be required. nih.gov

Pressure is generally not a significant variable in these solution-phase cyclization reactions unless a gaseous reagent is involved or the reaction mechanism involves a significant change in molar volume at the transition state. Most syntheses of pyrrolidinone rings are conducted at atmospheric pressure.

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanism is key to rational optimization and the development of new synthetic routes. Studies often combine experimental evidence with computational modeling to map out the reaction pathway.

Elucidation of Reaction Intermediates

The identification of reaction intermediates provides a snapshot of the reaction's progress. In copper-catalyzed C-H amination reactions for pyrrolidine synthesis, extensive mechanistic studies have been performed. For example, in the reaction of N-fluorinated sulfonamides, a key intermediate is a copper(II)-nitrenoid species, formed after the cleavage of the N-F bond. acs.orgnih.gov Subsequent steps involve C-H activation and ring closure. The conversion of intermediates can be monitored by techniques like NMR spectroscopy. acs.orgnih.gov

In the synthesis of pyrrolidin-2-ones from DA cyclopropanes, the acyclic γ-amino ester is a crucial, isolable intermediate. nih.govmdpi.com Its formation precedes the final, often thermally-induced, lactamization step. nih.gov Similarly, in multicomponent reactions, iminium species are proposed as initial intermediates that then react with other components en route to the final heterocyclic product. beilstein-journals.org

Transition State Analysis in Pyrrolidinone Formation

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the highest-energy point along the reaction coordinate, which governs the reaction's rate and stereoselectivity.

In the copper-catalyzed formation of pyrrolidines, DFT calculations have been used to model the free energy profile of the entire catalytic cycle. acs.orgnih.gov These studies help to identify the rate-determining step and understand the role of the ligand in stabilizing the transition state. For instance, the transition from a singlet to a triplet spin state can be a critical feature in the cleavage of N-F bonds, proceeding through a minimum energy crossing point (MECP). acs.org

For diastereoselective pyrrolidine syntheses, the stereochemistry is often rationalized by analyzing the transition state. In copper-promoted aminooxygenation, a chair-like transition state is proposed for the initial syn-aminocupration step, which places bulky substituents in a pseudoequatorial position to minimize steric strain, thereby dictating the stereochemical outcome of the product. nih.gov This type of analysis is directly applicable to understanding how the bulky adamantyl group would influence the stereochemistry of any chiral centers formed during the synthesis of a substituted this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical consideration for developing more sustainable and environmentally benign manufacturing processes. While specific literature detailing a "green" synthesis of this particular compound is not extensively available, the principles of green chemistry can be applied to its known synthetic routes, primarily focusing on the N-alkylation of 2-pyrrolidone with an adamantylating agent. Key areas for improvement include the use of greener solvents, alternative energy sources, and more environmentally friendly catalysts and reagents.

One of the primary tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional N-alkylation reactions often employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are effective but pose significant environmental and health risks. whiterose.ac.uk Green alternatives include water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.compageplace.de For the synthesis of N-substituted pyrrolidinones, water has been successfully used as a solvent, offering a non-toxic, non-flammable, and inexpensive medium. researchgate.netvjs.ac.vn Solvent-free, or solid-state, reactions represent an even greener approach, which can be facilitated by techniques such as microwave irradiation. researchgate.netmdpi.com

The use of alternative energy sources is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the N-alkylation of amides and lactams, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.netmdpi.com This efficiency can reduce energy consumption and minimize the formation of byproducts. Similarly, ultrasound irradiation has been employed in the synthesis of pyrrolidinone derivatives, promoting reactions in greener solvents like ethanol and often at lower temperatures. rsc.org

The selection of catalysts and reagents is also paramount in a green synthetic approach. The development of heterogeneous catalysts that can be easily recovered and reused is a key strategy. For the synthesis of pyrrolidinones, various solid catalysts have been explored. google.com Furthermore, the use of non-toxic and readily available catalysts, such as citric acid, has been demonstrated for the synthesis of pyrrolidinone derivatives in eco-friendly solvents. rsc.org

In the context of N-alkylation, traditional methods often rely on adamantyl halides, which can lead to the formation of stoichiometric amounts of salt waste. A greener alternative could involve the use of propylene (B89431) carbonate as both a reagent and a solvent for the N-alkylation of N-heterocycles, avoiding the use of genotoxic alkyl halides. mdpi.com Another green approach is reductive amination. While typically used for amines, this methodology can be adapted for the synthesis of N-substituted pyrrolidines and presents a pathway that often utilizes milder conditions and generates less waste. nih.govnih.gov

By integrating these principles, the synthesis of this compound can be made significantly more sustainable. The table below summarizes potential green chemistry approaches that could be applied to its synthesis.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Advantages |

| Safer Solvents | DMF, DMSO, Chlorinated Solvents | Water, Ethanol, 2-MeTHF, CPME, Supercritical CO2 | Reduced toxicity, improved environmental profile, easier disposal. |

| Alternative Energy Sources | Conventional Heating | Microwave Irradiation, Ultrasound | Faster reaction times, increased yields, reduced energy consumption. |

| Catalysis | Homogeneous catalysts | Heterogeneous catalysts (e.g., zeolites, clays), Biocatalysts, Non-toxic catalysts (e.g., citric acid) | Catalyst recyclability, reduced waste, use of benign substances. |

| Atom Economy/Safer Reagents | Use of Adamantyl Halides | Reductive Amination with Adamantanone, Use of Greener Alkylating Agents (e.g., Propylene Carbonate) | Higher atom economy, avoidance of toxic reagents and salt byproducts. |

| Process Intensification | Batch Processing | Continuous Flow Synthesis | Improved safety, better process control, potential for higher throughput. |

| Solvent-Free Conditions | Reactions in Solvents | Solid-state or Neat Reactions | Elimination of solvent waste, simplified workup procedures. |

Advanced Spectroscopic and Crystallographic Elucidation of 1 1 Adamantyl Pyrrolidin 2 One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Local Chemical Environments

Proton (¹H) NMR spectroscopy reveals the local electronic environment of each hydrogen atom in a molecule. The spectrum for 1-(1-Adamantyl)pyrrolidin-2-one is expected to show distinct signals for the pyrrolidinone ring and the adamantyl cage.

The adamantyl group , due to its high C₃ᵥ symmetry, typically displays characteristic resonances. It has 16 protons in three distinct chemical environments:

Methine (CH) protons: Six equivalent protons at the bridgehead positions (C3, C5, C7), expected to appear as a broad singlet in the upfield region, typically around 1.8-2.1 ppm.

Methylene (B1212753) (CH₂) protons: Six equivalent protons (at C4, C6, C10) that are anti to the point of substitution, appearing as a distinct signal, often a singlet or a narrow multiplet, around 1.7-1.8 ppm.

Methylene (CH₂) protons: Six equivalent protons (at C2, C8, C9) that are syn to the point of substitution. Due to the influence of the electron-withdrawing amide group, these protons are expected to be shifted downfield relative to other adamantyl protons, likely appearing in the range of 2.1-2.3 ppm.

The pyrrolidinone ring protons are expected as follows:

The two protons on C5 (adjacent to the nitrogen) would be shifted downfield due to the direct attachment to the nitrogen of the amide. These are anticipated to appear as a triplet around 3.3-3.6 ppm.

The two protons on C3 (adjacent to the carbonyl group) would also be downfield-shifted and are expected to resonate as a triplet around 2.3-2.6 ppm. hmdb.cachemicalbook.com

The two protons on C4, being further from the electron-withdrawing groups, would appear further upfield as a multiplet (quintet) around 2.0-2.2 ppm. hmdb.cachemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Adamantyl-CH (6H) | 1.8 - 2.1 | Broad Singlet |

| Adamantyl-CH₂ (6H, anti) | 1.7 - 1.8 | Singlet / Narrow Multiplet |

| Adamantyl-CH₂ (6H, syn) | 2.1 - 2.3 | Broad Singlet |

| Pyrrolidinone-CH₂ (C5) | 3.3 - 3.6 | Triplet |

| Pyrrolidinone-CH₂ (C3) | 2.3 - 2.6 | Triplet |

| Pyrrolidinone-CH₂ (C4) | 2.0 - 2.2 | Multiplet |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (quaternary, CH, CH₂, CH₃).

The adamantyl group has four distinct carbon environments:

Quaternary Carbon (C1): The bridgehead carbon directly attached to the pyrrolidinone nitrogen. This carbon is expected to be significantly downfield due to the N-substitution, likely in the 55-60 ppm range.

Methine Carbons (C3, C5, C7): The three equivalent bridgehead carbons, expected around 35-40 ppm.

Methylene Carbons (C4, C6, C10): The three equivalent methylene carbons further from the substitution point, expected to be the most upfield signal for the adamantyl cage, around 29-31 ppm.

Methylene Carbons (C2, C8, C9): The three equivalent methylene carbons adjacent to the substitution point, anticipated to be downfield from the other methylene carbons, around 40-45 ppm.

The pyrrolidinone ring carbons are predicted as follows:

Carbonyl Carbon (C2): The amide carbonyl carbon will be the most downfield signal in the entire spectrum, typically appearing at 175-178 ppm.

Methylene Carbon (C5): Attached to the nitrogen, this carbon is expected in the 45-50 ppm range.

Methylene Carbon (C3): Alpha to the carbonyl group, this carbon should appear around 30-35 ppm.

Methylene Carbon (C4): The beta carbon to the carbonyl, expected to be the most upfield of the ring carbons, around 18-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidinone C=O (C2) | 175 - 178 |

| Adamantyl C-N (C1) | 55 - 60 |

| Pyrrolidinone CH₂-N (C5) | 45 - 50 |

| Adamantyl CH₂ (syn) | 40 - 45 |

| Adamantyl CH | 35 - 40 |

| Pyrrolidinone CH₂-C=O (C3) | 30 - 35 |

| Adamantyl CH₂ (anti) | 29 - 31 |

| Pyrrolidinone CH₂ (C4) | 18 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings within the pyrrolidinone ring, showing correlations between the protons on C3 and C4, and between C4 and C5. No cross-peaks would be expected for the adamantyl protons if their signals are broad singlets, but couplings within methylene groups might be resolved.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of each CH and CH₂ group to their corresponding carbon signals listed in Tables 1 and 2, confirming the assignments for both the adamantyl and pyrrolidinone moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation from the syn-CH₂ protons of the adamantyl group to the quaternary C1 carbon and the pyrrolidinone's C5 carbon.

Correlations from the pyrrolidinone C5 protons to the adamantyl C1 carbon.

Correlations from the pyrrolidinone C3 and C4 protons to the carbonyl carbon (C2). These correlations would be crucial in piecing together the entire molecular structure and confirming the point of attachment between the two ring systems.

Dynamic NMR Spectroscopy for Conformational Dynamics

The bond between the pyrrolidinone nitrogen and the C1 of the adamantyl group is a C-N single bond. However, due to the partial double bond character of amides, rotation around this bond can be restricted. The steric bulk of the adamantyl group could create a significant energy barrier to rotation, potentially leading to the existence of distinct conformers (rotamers) that are observable on the NMR timescale.

Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could investigate this phenomenon. If the rotational barrier is sufficiently high, at low temperatures one might observe the broadening and eventual splitting of certain NMR signals into two or more sets, corresponding to different stable conformations. As the temperature is increased, these separate signals would coalesce into a single, time-averaged signal as the rate of rotation increases. Such a study would provide valuable insight into the molecule's conformational flexibility and the steric influence of the adamantyl substituent.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₁₄H₂₁NO), the nominal molecular weight is 219.33 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 219. The most characteristic fragmentation pathway for 1-substituted adamantanes is the cleavage of the bond to the substituent, leading to the formation of the highly stable 1-adamantyl cation.

Base Peak: The 1-adamantyl cation (C₁₀H₁₅⁺) at m/z 135 would be expected to be the base peak (the most intense peak) in the spectrum due to its exceptional stability.

Other fragments could arise from the pyrrolidinone ring, such as a peak at m/z 84 corresponding to the [C₄H₆NO]⁺ fragment resulting from the loss of the adamantyl group.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 219 | [M]⁺˙ (Molecular Ion) |

| 135 | [C₁₀H₁₅]⁺ (Adamantyl cation) - Likely Base Peak |

| 84 | [M - C₁₀H₁₅]⁺ (Pyrrolidinone fragment) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of a newly synthesized compound. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

Molecular Formula: C₁₄H₂₁NO

Calculated Monoisotopic Mass: 219.16231 Da

An experimental HRMS measurement yielding a mass value extremely close to this calculated value (typically within 5 ppm) would provide unambiguous confirmation of the compound's elemental formula.

Analysis of Fragmentation Pathways for Structural Insights

Mass spectrometry provides critical information regarding the molecular weight and structural integrity of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 219.34 g/mol ), the molecular ion peak [M]⁺• is expected at m/z 219. The fragmentation is largely dictated by the stability of the resulting ions, particularly the adamantyl cation.

Two primary fragmentation pathways are anticipated:

Formation of the Adamantyl Cation : The most characteristic fragmentation pathway for 1-substituted adamantane (B196018) derivatives involves the cleavage of the bond connecting the substituent to the adamantane cage. cdnsciencepub.comnih.gov This is due to the exceptional stability of the resulting tertiary carbocation, the 1-adamantyl cation (C₁₀H₁₅⁺). This cleavage results in the base peak at m/z 135 . The other fragment would be a neutral pyrrolidin-2-one radical. This pathway is a hallmark of adamantane-containing compounds in mass spectrometry. nih.gov

Amide Bond Cleavage : A common fragmentation pattern for amides is the α-cleavage of the N-CO bond. unl.ptnih.gov This pathway involves the cleavage of the bond between the nitrogen atom and the carbonyl group, leading to the formation of an adamantyl-acylium ion and a neutral pyrrolidinyl radical. This would produce a fragment ion at m/z 179 (C₁₀H₁₅CO⁺).

The relative abundance of these fragments provides insight into the bond strengths within the molecule. The high stability of the adamantyl cation often makes the m/z 135 peak the most intense in the spectrum. cdnsciencepub.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 219 | Molecular Ion | [C₁₄H₂₁NO]⁺• | Ionization of the parent molecule |

| 179 | Adamantyl-acylium ion | [C₁₁H₁₅O]⁺ | Cleavage of the N-CO bond |

| 135 | 1-Adamantyl cation | [C₁₀H₁₅]⁺ | Cleavage of the N-Adamantyl bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by the distinct vibrations of its two main components: the adamantyl cage and the pyrrolidinone ring.

The most prominent features in the spectrum are the C-H stretching vibrations of the adamantyl and pyrrolidinone aliphatic groups, which typically appear in the 2850-3000 cm⁻¹ region. researchgate.net The spectrum is also defined by a strong absorption band corresponding to the carbonyl group of the lactam.

The key diagnostic band in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the tertiary amide within the five-membered lactam ring. For N-substituted 2-pyrrolidinones, this "Amide I" band typically appears as a strong, sharp absorption in the region of 1670-1700 cm⁻¹ . researchgate.net The precise frequency is sensitive to the molecular environment but is characteristic of a five-membered ring lactam.

A crucial aspect of the spectrum is the absence of an N-H stretching band, which would typically appear as a moderate to strong band above 3100 cm⁻¹. Its absence confirms the substitution at the nitrogen atom, distinguishing it from unsubstituted or secondary amides. The C-N stretching vibration of the tertiary amide is expected in the fingerprint region, typically around 1300-1400 cm⁻¹, though it can be coupled with other vibrations. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2850 - 2950 | C-H Symmetric & Asymmetric Stretching | Adamantyl & Pyrrolidinone CH₂ | Strong |

| 1670 - 1700 | C=O Stretching (Amide I) | Tertiary Amide (Lactam) | Strong, Sharp |

| 1450 - 1470 | C-H Scissoring | Adamantyl & Pyrrolidinone CH₂ | Moderate |

| ~1300 - 1400 | C-N Stretching | Tertiary Amide | Moderate |

Other Spectroscopic Techniques for Comprehensive Characterization

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, a broader range of spectroscopic techniques can be employed to provide a more complete structural and electronic profile of this compound. These methods probe different aspects of molecular behavior, such as vibrational modes and electronic transitions, offering complementary data for a thorough characterization.

Raman Spectroscopy (if applicable for vibrational modes)

Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of this compound. It provides detailed information about the molecular structure, particularly the hydrocarbon skeleton of the adamantyl cage and the functional groups of the pyrrolidinone ring. The Raman spectrum arises from the inelastic scattering of monochromatic light, and the resulting frequency shifts correspond to the specific vibrational frequencies of the molecule's bonds.

The spectrum of this compound is expected to be a composite of the characteristic vibrations of its two main structural units: the adamantyl group and the N-substituted pyrrolidinone ring.

Adamantyl Moiety Vibrations: The adamantane cage, with its high Td symmetry, gives rise to a series of distinct and well-documented vibrational modes. nih.gov Key assignments for this portion of the molecule would include:

C-H Stretching: Strong bands are anticipated in the 2800–3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the CH and CH₂ groups of the adamantyl cage. researchgate.net

Skeletal Vibrations: The rigid, diamondoid structure of adamantane produces a characteristic fingerprint region with numerous bands corresponding to C-C stretching, CCC bending, and other complex cage deformation modes. nih.govresearchgate.net

Pyrrolidinone Moiety Vibrations: The pyrrolidinone ring contributes several key vibrational bands that are sensitive to its structure and substitution.

Amide I Band (C=O Stretch): A very strong and characteristic band, the Amide I mode, is expected for the carbonyl group (C=O) stretching vibration. For tertiary amides like this compound, this band typically appears in the 1650–1700 cm⁻¹ range. Its precise position can provide insight into the local molecular environment.

CH₂ Vibrations: The CH₂ groups within the five-membered ring will exhibit stretching vibrations near the adamantyl C-H stretching region, as well as distinct scissoring and twisting modes at lower frequencies.

C-N Stretching: The stretching vibration of the C-N bond within the amide linkage is also expected, typically appearing in the 1200-1400 cm⁻¹ region.

The combination of these features allows for a comprehensive vibrational analysis of the molecule.

Table 1: Predicted Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Moiety | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching (asymmetric & symmetric) | Adamantyl & Pyrrolidinone | 2800 - 3000 | Strong |

| Amide I (C=O Stretch) | Pyrrolidinone | 1650 - 1700 | Strong |

| CH₂ Scissoring | Adamantyl & Pyrrolidinone | 1400 - 1500 | Medium |

| C-N Stretching | Pyrrolidinone | 1200 - 1400 | Medium |

| Adamantane Cage Deformations | Adamantyl | 700 - 1200 | Medium-Weak |

Theoretical and Computational Chemistry Studies of 1 1 Adamantyl Pyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern chemical research, providing detailed electronic and energetic information about molecules. nih.govwavefun.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and properties. wavefun.comimist.ma DFT, in particular, has become a standard tool due to its balance of accuracy and computational cost, making it suitable for analyzing molecules of the size of 1-(1-Adamantyl)pyrrolidin-2-one. imist.maacs.org Calculations are typically performed using software packages like Gaussian, employing basis sets such as 6-31G* or 6-311+G(d,p) to describe the atomic orbitals. acs.orgarabjchem.org

Computational methods are employed to predict the optimized molecular geometry, corresponding to the lowest energy state on the potential energy surface. acs.orgacs.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The adamantyl cage is a rigid hydrocarbon structure, while the pyrrolidinone ring is more flexible. The connection between the tertiary carbon of the adamantyl group and the nitrogen of the pyrrolidinone ring creates a unique stereoelectronic environment.

Quantum chemical calculations can determine key energetic properties, such as the heat of formation and total electronic energy. arabjchem.org By analyzing related compounds, it is understood that the stability of the molecule is governed by the interplay of the steric bulk of the adamantyl group and the electronic nature of the lactam (pyrrolidinone) moiety. acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgpku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. schrodinger.com For molecules containing the pyrrolidinone ring, the HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO can be associated with the carbonyl group's π* anti-bonding orbital. arabjchem.org The introduction of the electron-donating adamantyl group would be expected to raise the energy of the HOMO, potentially influencing the molecule's reactivity profile.

Table 1: Representative Frontier Molecular Orbital Energies for Related Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|---|

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one | HF/6-31G* | -9.50 | 2.56 | 12.06 | arabjchem.org |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid | HF/6-31G* | -9.82 | 2.12 | 11.94 | arabjchem.org |

This table presents data for compounds structurally related to this compound to illustrate typical values obtained through computational analysis. Data for the specific target compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's electron density surface. libretexts.orgscispace.com These maps use a color spectrum, typically with red indicating electron-rich regions (negative potential, prone to electrophilic attack) and blue indicating electron-deficient regions (positive potential, prone to nucleophilic attack). libretexts.orgwuxiapptec.com

For this compound, the MEP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. acs.org The adamantyl cage, being a nonpolar hydrocarbon group, would exhibit a largely neutral (green) potential. The areas around the hydrogen atoms would show positive potential. Such maps are invaluable for predicting intermolecular interactions and the initial sites of reaction. wuxiapptec.comresearchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of a molecule are crucial to its function and interactions. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov

The conformational landscape of this compound is primarily defined by the puckering of the five-membered pyrrolidinone ring and the orientation of the adamantyl group. The pyrrolidinone ring typically adopts non-planar envelope or twist conformations to relieve ring strain. smolecule.comacs.org Computational studies can identify these stable conformers and calculate their relative energies to determine their populations at a given temperature. acs.org

In related systems, such as 2-(1-adamantyl)-substituted piperidines, molecular mechanics and NMR studies have shown that the bulky adamantyl group has a strong preference for an equatorial position to minimize steric hindrance. acs.org For this compound, the key variables would be the specific puckering of the pyrrolidinone ring and the rotation around the N-C(adamantyl) bond. The global minimum energy conformation would represent a balance between minimizing steric clash and optimizing electronic interactions. acs.org

The bond connecting the adamantyl group to the pyrrolidinone nitrogen is a single bond, allowing for rotation. However, due to the significant steric bulk of the adamantyl group, this rotation is not free and is characterized by a rotational energy barrier. acs.orgresearchgate.net This barrier represents the energy required to move from one stable (staggered) conformation to another through a higher-energy (eclipsed) transition state.

Dynamic NMR spectroscopy and computational methods can be used to quantify these rotational barriers. researchgate.net For example, studies on the closely related 2-(1-adamantyl)-1-methylpiperidine have calculated the barrier to adamantyl group rotation to be approximately 7.6-9.4 kcal/mol, depending on the ring conformation. acs.org Another study on a different adamantyl-containing compound found a rotational barrier of around 10 kcal/mol. researchgate.net These values indicate a significant, but surmountable, barrier to rotation at room temperature, suggesting that the molecule undergoes dynamic processes on the NMR timescale.

Table 2: Calculated Rotational Barriers for Adamantyl Groups in Related Molecules

| Molecule | Method | Rotational Barrier (kcal/mol) | Source |

|---|---|---|---|

| 2-(1-Adamantyl)-1-methylpiperidine | Molecular Mechanics (MM3) | 7.6 - 9.4 | acs.org |

| Ad-CMe2Cl | Experimental (NMR) | 9.3 | researchgate.net |

This table provides examples of rotational barriers for the adamantyl group in different chemical environments to contextualize the expected dynamics of this compound.

Influence of Adamantyl Moiety on Pyrrolidinone Conformation

Computational studies, often employing molecular mechanics and quantum mechanical methods, have explored the conformational landscape of adamantyl-substituted heterocycles. acs.org For instance, in related N-substituted piperidine (B6355638) systems, the adamantyl group's preference for an equatorial position to minimize steric strain has been demonstrated through calculations. acs.org While specific studies on this compound are not extensively detailed in the provided results, the principles derived from analogous systems suggest that the adamantyl group would impose significant conformational constraints on the pyrrolidinone ring, influencing its puckering and the relative orientation of its substituents. The bulky nature of the adamantyl group can also impact intramolecular reactivity by sterically shielding adjacent functional groups. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of molecules like this compound in various environments. mdpi.com These simulations can provide a time-resolved picture of molecular motions, helping to understand conformational flexibility and intermolecular interactions.

MD simulations can be employed to explore the flexibility of the pyrrolidinone ring and the rotational dynamics of the adamantyl group. nih.govnih.gov In similar adamantane-containing compounds, dynamic NMR spectroscopy and molecular mechanics calculations have been used to study the rotational barriers of the adamantyl group. acs.org For this compound, MD simulations could quantify the energetic barriers to rotation around the N-C bond and characterize the accessible conformational states over time. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Density Functional Theory (DFT) methods have proven effective in predicting the NMR chemical shifts of complex organic molecules, including those with paramagnetic properties. researchgate.net For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental signals. researchgate.net

IR Spectroscopy: Theoretical calculations, often at the DFT level, can compute the vibrational frequencies of a molecule. acs.org These calculated frequencies, when appropriately scaled, can be compared with experimental IR spectra to identify characteristic vibrational modes of the adamantyl and pyrrolidinone moieties. acs.org

UV-Vis Spectroscopy: Computational methods, including Time-Dependent DFT (TD-DFT), can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. dntb.gov.ua These calculations can help to understand the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

A summary of computationally predictable spectroscopic parameters is presented in the table below.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT |

| IR | Vibrational Frequencies | DFT |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT |

Mechanistic Predictions for Chemical Transformations (in silico)

Computational methods are increasingly used to predict the mechanisms of chemical reactions, providing insights into reaction pathways and energetics that are often difficult to obtain experimentally. ibs.re.kr

For potential chemical transformations involving this compound, quantum chemical calculations can be used to map out the potential energy surface of the reaction. acs.org This involves locating transition state structures and calculating activation energies, which helps in understanding the feasibility and selectivity of a reaction. For example, DFT calculations have been used to investigate the thermodynamics of S-arylation reactions involving related gold(III) complexes, providing valuable mechanistic insights. rsc.org

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling plays a crucial role in establishing structure-activity relationships (SAR) and structure-property relationships. acs.org By systematically modifying the structure of this compound in silico and calculating relevant electronic and steric descriptors, it is possible to build predictive models.

These models can correlate molecular features with observed reactivity or biological activity. For instance, computational studies on adamantane-linked 1,2,4-triazole (B32235) derivatives used molecular docking and electronic property calculations to predict their potential as enzyme inhibitors. nih.gov Similar approaches could be applied to this compound to guide the design of new derivatives with desired properties.

Chemical Transformations and Derivatization Strategies for 1 1 Adamantyl Pyrrolidin 2 One

Reactions Involving the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is a stable functional group but possesses distinct sites for chemical reactivity. The primary locations for transformation are the endocyclic carbonyl group and the adjacent α-carbon atoms.

Reactions at the Carbonyl Group (e.g., Reduction, Nucleophilic Addition)

The amide carbonyl group in 1-(1-adamantyl)pyrrolidin-2-one is the most prominent reactive site on the heterocyclic portion of the molecule. Its reactivity is characteristic of tertiary amides, though influenced by the sterically demanding N-adamantyl substituent.

Reduction: The reduction of the lactam carbonyl is a key transformation that converts the pyrrolidinone into the corresponding 2-(1-adamantyl)pyrrolidine (B169333), a structure noted for its biological activities. nih.gov While amides are generally less reactive than ketones or esters, they can be reduced using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the complete reduction of acyclic and cyclic amides (lactams) to the corresponding amines. libretexts.org For 2-pyrrolidone itself, catalytic hydrogenation over a cobalt catalyst at elevated temperatures has been shown to yield pyrrolidine (B122466). chemicalbook.com

However, the steric bulk of the adamantyl group can significantly influence the reaction conditions required. In a study on a structurally similar 6-(1-adamantyl)-substituted piperidine-2-one, reduction of the lactam carbonyl with LiAlH₄ was unsuccessful even after prolonged heating. In contrast, the less sterically hindered borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) effectively reduced the lactam to the corresponding piperidine (B6355638) in high yield. This suggests that for this compound, borane-based reagents may be more effective than aluminum hydrides for achieving carbonyl reduction.

Nucleophilic Addition: The addition of nucleophiles to the amide carbonyl is generally less favorable than with ketones due to the resonance stabilization of the amide bond. The reaction typically requires highly reactive nucleophiles, and the stability of the resulting tetrahedral intermediate is crucial. In standard, planar lactams like this compound, the carbonyl group resists addition. However, in structurally strained or "twisted" lactams where the nitrogen lone pair cannot effectively delocalize into the carbonyl π-system, reactivity towards nucleophiles increases, approaching that of a ketone. nih.govnih.gov While the adamantyl group does not induce significant ring strain, its electronic and steric presence would modulate the reactivity of the carbonyl toward strong organometallic nucleophiles.

Table 1: Representative Carbonyl Reduction Methods for Lactams

| Precursor Type | Reagent | Product | Notes |

|---|---|---|---|

| General Lactams | Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine | A standard, powerful method for complete amide reduction. libretexts.org |

| 2-Pyrrolidone | H₂ / Cobalt Catalyst | Pyrrolidine | Requires high temperature; an industrial method. chemicalbook.com |

| Adamantyl-substituted Piperidin-2-one | Borane Dimethyl Sulfide (BH₃·SMe₂) | Adamantyl-substituted Piperidine | Effective where sterically hindered LiAlH₄ fails. |

Ring-Opening and Ring-Expansion Reactions

Beyond reactions at the carbonyl, the entire pyrrolidinone ring can participate in transformations that lead to either cleavage of the ring or its expansion to a larger heterocycle.

Ring-Opening Reactions: The N-C(O) bond of the lactam is susceptible to cleavage under hydrolytic conditions. In the presence of strong acids or bases, 2-pyrrolidone is hydrolyzed to 4-aminobutanoic acid (GABA). libretexts.orgatamanchemicals.com For N-substituted pyrrolidines (the reduced form of the lactam), selective ring-opening can be achieved. For instance, N-alkyl pyrrolidines react with chloroformates in a process where the outcome depends on the nature of the N-substituent. While N-benzyl groups are typically cleaved (dealkylation), smaller N-alkyl groups (methyl, ethyl) promote a ring-opening pathway, yielding 4-chlorobutyl carbamate (B1207046) derivatives. acs.org This reaction proceeds through a common ammonium (B1175870) intermediate, where the chloride ion can attack either the N-alkyl group or one of the ring carbons adjacent to the nitrogen. acs.org More advanced methods using Lewis acids and photoredox catalysis can also achieve selective C-N bond cleavage in unstrained N-acyl pyrrolidines. nih.gov

Ring-Expansion Reactions: The pyrrolidinone skeleton can be expanded to form seven-membered rings (azepanes), which are valuable structures in medicinal chemistry. A notable method involves a photochemical rearrangement. First, condensation of a pyrrolidinone with an aldehyde generates an N-vinylpyrrolidinone intermediate. Subsequent irradiation of this intermediate induces a photochemical Fries-like rearrangement, leading to a formal [5+2] cycloaddition that forms a functionalized azepin-4-one in good yields. nih.gov Another strategy for ring expansion proceeds via a bicyclic azetidinium intermediate, which can be opened by various nucleophiles to afford substituted azepanes. researchgate.netresearchgate.net

Functionalization of the Pyrrolidinone Skeleton

The carbon atoms alpha to the carbonyl group (C5 position) and alpha to the nitrogen (C2 position, which is the carbonyl carbon itself) are key sites for introducing new substituents. The hydrogens on the C5 methylene (B1212753) group are acidic and can be removed by a strong base to generate an enolate, which can then react with electrophiles.

Methods for α-functionalization of N-activated pyrrolidines have been well-documented.

Metalation-Alkylation: Using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like sparteine (B1682161) allows for deprotonation at the α-carbon. The resulting organolithium species can then be trapped with an electrophile, such as an alkyl halide, to form the α-substituted product with a high degree of stereochemical control. acs.org

Redox-Neutral Arylation: A one-step synthesis of α-aryl-substituted pyrrolidines can be achieved using a quinone monoacetal as an oxidant and a base such as DABCO. This generates an iminium ion intermediate in situ, which is then trapped by a nucleophilic arene. nih.govrsc.org

Electrochemical Functionalization: Electrochemical oxidation provides a general and mild method for the α-functionalization of tertiary amines bearing N-aryl activating groups. This approach accommodates a wide range of nucleophiles, enabling the introduction of diverse functional groups at the alpha position. researchgate.net

These methods provide pathways to introduce alkyl or aryl groups at the C5 position of the this compound ring, further expanding its structural diversity.

Reactions Involving the Adamantyl Moiety

The adamantane (B196018) cage is known for its remarkable stability, but its C-H bonds can be functionalized, primarily through radical or cationic intermediates. nih.govresearchgate.net The most reactive sites are the tertiary C-H bonds at the bridgehead positions (C3, C5, and C7, relative to the C1 attachment point). The secondary C-H bonds at the methylene bridge positions are less reactive. nih.gov

Functionalization at Adamantyl Bridgehead or Bridge Positions

The presence of the N-pyrrolidinone substituent at the C1 position directs further functionalization primarily to the remaining three equivalent bridgehead positions.

Hydroxylation: Selective biohydroxylation of 1-substituted adamantanes using whole-cell oxidation systems (e.g., with the fungus Absidia cylindrospora) has been shown to exclusively generate 3-hydroxy and 4-axial-hydroxy derivatives. rsc.org Chemical oxidation can also be used. For example, anodic oxidation of 1-alkyladamantanes in acetonitrile (B52724) or trifluoroacetic acid generates cation radicals that subsequently lose a proton from a bridgehead position, leading to functionalized products. rsc.org

C-C Bond Formation: Radical-based methods are powerful for converting the strong C-H bonds of adamantane into new C-C bonds. These reactions typically involve a hydrogen atom transfer (HAT) step to generate an adamantyl radical, which can then be coupled with various partners. This allows for the introduction of alkenes, alkynes, arenes, and other functional groups at the bridgehead positions of adamantanes that already bear a substituent at the C1 position. nih.govrsc.org

Oxidative and Halogenation Reactions on the Adamantane Skeleton

Oxidation and halogenation are fundamental transformations for activating the adamantane core for further derivatization. These reactions show high regioselectivity for the tertiary bridgehead positions.

Oxidation: Adamantane can be oxidized to 1-adamantanol (B105290) by various methods, including ozonation or hydrolysis of 1-bromoadamantane (B121549). wikipedia.org For 1-substituted adamantanes, oxidation is directed towards the other bridgehead positions. The oxidation of adamantane with molecular oxygen can be efficiently catalyzed by vanadium-substituted polyoxometalates, yielding 1-adamantanol as the major product alongside secondary oxidation products. researchgate.net The reaction is believed to proceed via a radical mechanism initiated by hydrogen abstraction from the adamantane core. researchgate.net

Halogenation: Adamantane reacts readily with molecular bromine to give 1-bromoadamantane. wikipedia.org The presence of a Lewis acid catalyst can promote polybromination, yielding di-, tri-, and tetra-brominated adamantanes at the bridgehead positions. wikipedia.org For an already 1-substituted adamantane, halogenation will proceed at the remaining bridgehead sites. Furthermore, photoinduced halogenation offers a route to introduce different halogens. For example, irradiation of 1-chloro- or 1-bromoadamantane in a solvent like carbon tetrachloride or bromotrichloromethane (B165885) leads to free-radical halogenation at other bridgehead and bridge positions without displacing the original C1-halogen. cdnsciencepub.com This allows for the synthesis of mixed-halo adamantane derivatives. cdnsciencepub.com

Table 2: Selected Functionalization Reactions of the Adamantane Skeleton

| Reaction Type | Reagent/Conditions | Position(s) Targeted | Product Type |

|---|---|---|---|

| Bromination | Br₂, Lewis Acid | Bridgehead (3, 5, 7) | Polybromo-adamantanes wikipedia.org |

| Photochlorination | CCl₄, UV light | Bridgehead & Bridge | Polychloro-adamantanes cdnsciencepub.com |

| Oxidation | O₃ or H₅PV₂Mo₁₀O₄₀/O₂ | Bridgehead (3, 5, 7) | Adamantanols wikipedia.orgresearchgate.net |

| Biohydroxylation | Absidia cylindrospora | Bridgehead (3) & Bridge (4) | Adamantanols rsc.org |

| Anodic Oxidation | Electrochemical cell | Bridgehead (3, 5, 7) | Functionalized adamantanes rsc.org |

Transformations at the N-Adamantyl Linkage

The bond connecting the adamantyl group to the pyrrolidinone nitrogen is a sterically hindered and generally unactivated C(sp³)-N bond, making its manipulation a significant synthetic challenge.

Formation: The formation of the N-adamantyl bond is typically achieved during the initial synthesis of the parent molecule. Standard synthetic routes involve the nucleophilic substitution reaction between 1-aminoadamantane and a suitable derivative of γ-butyrolactone or by the acylation of 1-aminoadamantane with a derivative of 4-chlorobutyryl chloride followed by intramolecular cyclization.

Cleavage: The cleavage of the robust C-N sigma bond in unstrained cyclic amides like this compound is a non-trivial process that remains largely under-investigated for this specific molecule. researchgate.netmdpi.com Conventional methods often require harsh conditions or activated substrates. However, recent advances in synthetic methodology offer plausible strategies. A promising approach involves a combination of Lewis acid and photoredox catalysis. researchgate.net In a related system, the C-N bond in N-benzoyl pyrrolidine was successfully cleaved through a single-electron transfer (SET) to the amide, facilitated by a Lewis acid which enhances the amide's reducibility. researchgate.net This process generates a ketyl-type radical intermediate, which then undergoes site-selective C2-N bond cleavage. researchgate.net Applying this to this compound would likely involve the formation of a radical anion intermediate, followed by fragmentation to cleave the N-adamantyl bond, releasing the adamantyl radical and the pyrrolidinone anion. Another strategy could be the use of potent reducing agents like samarium(II) iodide (SmI₂), which is known to mediate the cleavage of various bonds, including C-N linkages, often under mild conditions. gu.se

Synthesis of Novel Chemical Derivatives of this compound

The derivatization of this compound is crucial for developing new chemical entities. Modifications can be targeted at the adamantane cage, the pyrrolidinone ring, or by replacing the entire pyrrolidinone moiety.

The introduction of functional groups can significantly alter the molecule's physicochemical and biological properties. A key example is found in the synthesis of precursors to the antidiabetic drug Vildagliptin. tandfonline.comresearchgate.net

Hydroxylation of the Adamantane Cage: The adamantane moiety can be functionalized. For instance, 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine is a derivative where a hydroxyl group has been introduced at the 3-position of the adamantane cage. tandfonline.com This modification is often achieved by starting with a pre-functionalized adamantane derivative, such as 3-hydroxy-1-aminoadamantane, before coupling it to the pyrrolidine core. google.com

Functionalization of the Pyrrolidine Ring: The pyrrolidine ring itself is a prime site for modification. A common strategy involves introducing a cyano group at the 2-position, creating a chiral center. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate which can then be coupled with a functionalized aminoadamantane to yield complex derivatives. google.com

Derivatization via Schiff Base Formation: The secondary amine in related structures, such as Vildagliptin, can be derivatized through condensation reactions. A notable example is the reaction with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to form a brightly colored Schiff base, a reaction useful for analytical purposes. rjptonline.org

| Derivative Type | Reagents/Method | Functional Group Introduced | Reference |

| Hydroxylated Adamantane Derivative | Use of 3-hydroxy-1-aminoadamantane precursor | -OH on adamantane cage | tandfonline.comgoogle.com |

| Cyanated Pyrrolidine Derivative | Synthesis from (S)-pyrrolidine-2-carbonitrile | -CN at C2 of pyrrolidine | tandfonline.comgoogle.com |

| Schiff Base Adduct | p-dimethylaminobenzaldehyde (PDAB), acid | Iminobenzaldehyde | rjptonline.org |

Synthesizing structural analogues is a cornerstone of medicinal chemistry for establishing structure-activity relationships (SAR).

Analogues of the Pyrrolidine Moiety: The five-membered pyrrolidine ring can be replaced with other N-heterocycles to probe the impact of ring size on biological activity. Studies on related antiviral compounds have shown that replacing the pyrrolidine ring in 2-(1-adamantyl)pyrrolidine with a six-membered piperidine ring resulted in a compound that was also highly potent against Influenza A, whereas expansion to a seven-membered azepine ring led to a significant drop in potency and an increase in cytotoxicity. nih.gov This highlights the specific spatial requirements for optimal interaction with biological targets. Further studies have explored shrinking the ring to four-membered azetidine (B1206935) and three-membered aziridine (B145994) analogues, which demonstrated that decreasing the ring size from the five-membered pyrrolidine led to a decrease in antiviral potency. nih.gov

Systematic Derivatization for SAR: A series of 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine derivatives were synthesized to explore the impact of substituents. tandfonline.com In one study, a library of compounds was created by varying substituents on the pyrrolidine ring. The research found that an ethyl group at a specific position yielded the most potent compound for DPP-4 inhibition, while other substitutions led to decreased activity, clearly mapping the chemical space for that particular biological target. tandfonline.com

| Analogue Class | Structural Modification | Observation | Reference |

| Ring Size Homologues | Pyrrolidine → Piperidine | Potency maintained | nih.gov |

| Ring Size Homologues | Pyrrolidine → Azepine | Potency significantly decreased | nih.gov |

| Ring Size Homologues | Pyrrolidine → Azetidine/Aziridine | Potency decreased | nih.gov |

| Substituted Pyrrolidines | Introduction of various alkyl groups | Activity is highly sensitive to substituent type and position | tandfonline.com |

Mechanistic Investigations of Key Derivatization Reactions

Understanding the reaction mechanisms is vital for optimizing synthetic routes and predicting outcomes.

Mechanism of N-C Bond Cleavage: For the challenging cleavage of the N-adamantyl bond, a plausible mechanism based on related systems involves a single-electron transfer (SET) process. researchgate.net The reaction is initiated by an electron transfer from a photoredox catalyst to the amide carbonyl group, which is made more electrophilic by coordination to a Lewis acid. This forms a radical anion (ketyl). This intermediate is unstable and fragments, cleaving the C2-N bond of the pyrrolidine ring. The resulting carbon-centered radical can then be trapped or further reduced. researchgate.net

Mechanism of N-Acylation: The formation of many derivatives, such as the Vildagliptin precursor, involves the acylation of a secondary amine (e.g., 3-amino-1-adamantanol) with an activated pyrrolidine derivative (e.g., 1-(chloroacetyl)pyrrolidine-2-carbonitrile). This reaction follows a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the aminoadamantane acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl group. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group to form the final amide product.

Mechanism of Schiff Base Formation: The derivatization with aldehydes like PDAB proceeds via the classical mechanism for Schiff base formation. rjptonline.org The secondary amine of the substrate performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a carbinolamine intermediate. In an acidic environment, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The subsequent elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a resonance-stabilized iminium ion, which is the colored Schiff base. rjptonline.org

Emerging Research Frontiers and Non Biological Applications of 1 1 Adamantyl Pyrrolidin 2 One

Exploration in Supramolecular Chemistry and Host-Guest Systems

The distinct architecture of 1-(1-Adamantyl)pyrrolidin-2-one makes it a compelling subject in supramolecular chemistry, which focuses on non-covalent interactions between molecules. The adamantyl moiety, in particular, is a key player in molecular recognition and self-assembly processes.

Role of Adamantyl Group in Molecular Recognition

The adamantane (B196018) cage is a highly effective scaffold in molecular recognition, a fundamental process in both chemical and biological systems. nih.gov Its rigid and hydrophobic nature allows it to fit snugly into the cavities of various host molecules, most notably cyclodextrins and cucurbiturils. nih.govresearchgate.net This "lock-and-key" interaction is a cornerstone of host-guest chemistry, where the adamantyl group acts as a desirable guest. nih.gov

The interaction between adamantane derivatives and host molecules like β-cyclodextrin (β-CD) can lead to the formation of stable supramolecular complexes with association constants in the range of 10³ to 10⁵ M⁻¹. researchgate.net This strong binding is driven by hydrophobic interactions, where the adamantyl group is encapsulated within the less polar cavity of the host molecule to minimize its contact with water. rsc.org This principle of molecular recognition is crucial for the development of drug delivery systems, chemosensors, and other advanced materials. nih.gov The introduction of the adamantyl group to other molecules, such as benzimidazoles, enhances their lipophilicity, which is a key factor in their transport and interaction within complex systems. mdpi.com

| Host Molecule | Guest Moiety | Association Constant (K) | Driving Force |

| β-Cyclodextrin | Adamantyl | 10³ - 10⁵ M⁻¹ | Hydrophobic Interactions |

| Cucurbit[n]uril | Adamantyl | High | Host-Guest Fit, Hydrophobic Interactions |

Self-Assembly Processes and Molecular Organization

The ability of molecules to spontaneously organize into well-defined structures is known as self-assembly, a process in which the adamantyl group also plays a significant role. The non-covalent interactions driving molecular recognition also underpin self-assembly. For instance, the host-guest interactions between adamantyl-functionalized molecules and cyclodextrins can be used to direct the formation of larger, organized structures. rsc.org

In the context of fullerene chemistry, the introduction of an ionic fulleropyrrolidinium moiety can induce significant changes in self-assembly behavior, leading to the formation of diverse structures like nanowires and flower-like objects. acs.org While not directly involving this compound, this illustrates how modifications to the pyrrolidine (B122466) ring system can influence supramolecular organization. The adamantyl group itself can guide the assembly of molecules into specific arrangements, such as the formation of chains or more complex three-dimensional networks. mdpi.com These self-assembly processes are fundamental to creating novel materials with tailored properties and functions. acs.org

Development as a Synthetic Intermediate for Complex Chemical Architectures

The unique combination of the adamantyl and pyrrolidinone moieties in this compound makes it a valuable building block in organic synthesis for creating intricate and functionally diverse molecules. vulcanchem.com

Building Block for Multifunctional Scaffolds

A molecular scaffold is a core structure upon which other chemical groups can be attached to create complex molecules with specific functions. mdpi.com The adamantane skeleton is frequently employed as a rigid and sterically bulky scaffold in the design of new molecules. mdpi.comresearchgate.net Its three-dimensional structure allows for precise control over the spatial orientation of appended functional groups. researchgate.net

This compound can serve as a starting point for the synthesis of more complex, multifunctional scaffolds. The pyrrolidinone ring offers a site for further chemical modification, while the adamantyl group provides a robust and lipophilic anchor. vulcanchem.com This approach is utilized in the development of molecules for various applications, including medicinal chemistry and materials science. vulcanchem.comresearchgate.net The use of such building blocks is a key strategy in lead-oriented synthesis, which aims to efficiently generate libraries of three-dimensional compounds for screening and discovery. whiterose.ac.uk

Applications in Materials Science

The properties endowed by the adamantyl group, such as thermal stability and rigidity, make this compound and related structures promising for applications in materials science, particularly in the development of advanced polymers.

Use in Polymeric Materials (e.g., as monomers or additives to modify properties)

Polymers containing adamantane moieties are recognized as high-performance materials. researchgate.net The incorporation of the bulky and rigid adamantyl group into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and other physical properties. researchgate.net Adamantane-containing polymers have been synthesized through various methods, including polycondensation and radical polymerization, resulting in materials like polyesters, polyamides, and polyimides. researchgate.net

While direct polymerization of this compound is not widely reported, its structural motifs are relevant. For example, adamantyl-substituted poly(acrylates) have been studied for their interaction with cyclodextrins to form cross-linked hydrogels. rsc.org The viscosity of these materials can be substantially altered by the host-guest interactions. rsc.org Furthermore, adamantane derivatives have been incorporated into biopolymers, such as starch, to create materials with advanced properties. nih.gov The adamantyl group can act as a dopant, imparting desirable characteristics like increased lipophilicity to the final material. nih.gov

| Polymer Type | Adamantane-Containing Monomer/Additive | Resulting Property Enhancement |

| Poly(acrylates) | Adamantyl-substituted acrylates | Formation of cross-linked hydrogels, altered viscosity |

| Starch-based biopolymers | Adamantane derivatives as dopants | Increased lipophilicity, potential for bioactive materials |

| Polyaramides | 1-6 bis(carboxy methyl)diamantan | Good thermal properties |

| Polyarylates | 4-(1-adamantyl)-1, 3-benzenediol | High-performance materials |

Exploration in Crystallization and Crystal Engineering